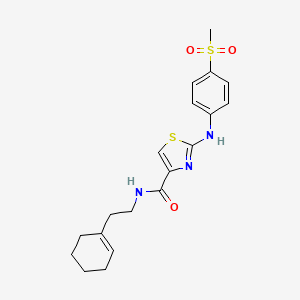

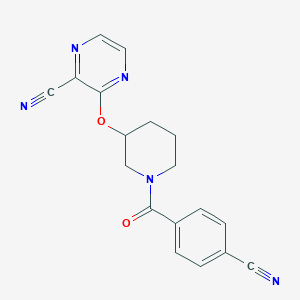

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a derivative of thiazole, a heterocyclic compound that has garnered interest in pharmaceutical research due to its presence in compounds with various biological activities. Thiazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various chemical reactions. The abstract from paper describes a general method for synthesizing 5-amino-substituted 1,2,4-thiadiazole derivatives. This method includes a cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired thiadiazole sulfone derivatives. Although the specific compound is not mentioned, the described method could potentially be adapted for its synthesis by incorporating the appropriate substitutions at the relevant steps.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific substitutions on the thiazole ring, such as the methylsulfonyl group and the amino group mentioned in the compound of interest, can significantly influence the compound's chemical behavior and biological activity.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and substitution reactions, as described in paper . These reactions are crucial for modifying the thiazole core and introducing different functional groups that can enhance the compound's drug-like properties. The synthesis of N-substituted thiazole derivatives involves strategic functionalization to achieve the desired pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiazole ring. The presence of a methylsulfonyl group, for example, could increase the compound's polarity and potentially its solubility in aqueous solutions. The specific physical and chemical properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide would need to be determined experimentally, as they are not detailed in the provided papers.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of heterocyclic compounds involving thiazole derivatives, which are precursors in the creation of compounds with potential antibiotic and antibacterial properties. For instance, compounds synthesized from thiophene-2-carboxamide and thiazolecarboxylic acid derivatives have been evaluated for their biological activities against bacterial strains, showcasing their potential in drug discovery and medicinal chemistry (Ahmed, 2007; Dovlatyan et al., 2004).

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal activities of synthesized compounds containing thiazole and other heterocyclic frameworks. These compounds exhibit sensitivity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential utility in developing new antimicrobial and antifungal agents (Kobzar et al., 2019; Darwish et al., 2014).

Anticonvulsant Activity

Research on the crystal structures of anticonvulsant enaminones, which share structural similarities with the compound , has provided insights into their potential therapeutic applications. These studies focus on understanding the molecular interactions and conformations that contribute to their biological activity, laying the groundwork for future drug development efforts (Kubicki et al., 2000).

Synthesis and Biological Evaluation of Novel Compounds

The synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has been explored. These studies aim to develop compounds with antimicrobial properties, highlighting the versatile applications of such chemical structures in medicinal chemistry (Park et al., 2009).

Application in Drug Metabolism

Investigations into drug metabolism have utilized biocatalysis to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. These studies are crucial for understanding the metabolic pathways and pharmacokinetic profiles of potential therapeutic agents, facilitating their development and optimization for clinical use (Zmijewski et al., 2006).

特性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-27(24,25)16-9-7-15(8-10-16)21-19-22-17(13-26-19)18(23)20-12-11-14-5-3-2-4-6-14/h5,7-10,13H,2-4,6,11-12H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOHFJBHBVOIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-methyl-2-(2-phenylacetamido)butanoate](/img/structure/B3013226.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3013228.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013229.png)

![1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3013230.png)

![N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3013232.png)

![N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013240.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B3013242.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)